2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of difluorophenoxy, pyridyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorophenol with a suitable benzyl halide under basic conditions to form the difluorophenoxybenzyl intermediate. This intermediate is then reacted with 4-pyridylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the pyridyl and benzamide groups contribute to the overall stability and specificity of the compound. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl and pyridine groups but lacks the benzamide moiety.
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride: Contains a similar difluorophenoxy group but differs in the presence of a piperidine ring instead of the pyridyl and benzamide groups.
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-N-(4-pyridyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14F2N2O2 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-5-6-18(17(21)11-14)25-12-13-3-1-2-4-16(13)19(24)23-15-7-9-22-10-8-15/h1-11H,12H2,(H,22,23,24) |
InChI Key |
GBUWUKPSZHQYNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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